3-Amino-3-(2,4-difluorophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Amino-3-(2,4-difluorophenyl)propanoic acid often involves complex chemical reactions, including the use of diffractometric and spectroscopic techniques for characterization. One study elaborates on the polymorphism of a closely related compound, illustrating the challenges in analytical and physical characterization due to the presence of very similar spectra and diffraction patterns, indicating the need for detailed structural analysis in synthesis (Vogt et al., 2013)(Vogt et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-Amino-3-(2,4-difluorophenyl)propanoic acid is often studied using techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These techniques provide insights into the electronic energy, geometrical structure, and vibrational spectra, helping understand the stability and intramolecular interactions within the molecule (Muthu & Paulraj, 2012)(Muthu & Paulraj, 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-(2,4-difluorophenyl)propanoic acid and its derivatives can include transformations and interactions that highlight the compound's reactivity and potential for further chemical modifications. Research on related compounds shows that fluorinated groups can significantly influence the chemical behavior and reactivity, providing pathways for the development of novel compounds with diverse applications (Qiu et al., 1999)(Qiu et al., 1999).
Physical Properties Analysis
The physical properties of 3-Amino-3-(2,4-difluorophenyl)propanoic acid, such as solubility, melting point, and crystal structure, are essential for its application in various scientific domains. Studies on similar compounds have used X-ray crystallography and solid-state nuclear magnetic resonance (SSNMR) to understand these properties in detail, indicating the importance of these techniques in characterizing compounds of this nature (Chen et al., 2016)(Chen et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the applications and handling of 3-Amino-3-(2,4-difluorophenyl)propanoic acid. Detailed studies using spectroscopic and computational methods can reveal the nature of bond formations, electronic transitions, and other chemical characteristics relevant to the compound's utility in research and development (Pallavi & Tonannavar, 2020)(Pallavi & Tonannavar, 2020).
Scientific Research Applications
-
Biological Potential of Indole Derivatives
- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Biological Potential of Indole Derivatives
- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Biological Potential of Indole Derivatives
- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-amino-3-(2,4-difluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSEGYWKJUNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343234 | |
Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,4-difluorophenyl)propanoic acid | |
CAS RN |
412925-23-6 | |
Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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